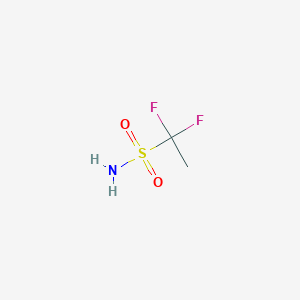
1,1-Difluoroethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Difluoroethanesulfonamide is an organofluorine compound characterized by the presence of two fluorine atoms attached to an ethane backbone, along with a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Difluoroethanesulfonamide can be synthesized through several methods. One common approach involves the reaction of ethane with sulfuryl fluoride (SO2F2) in the presence of a catalyst to introduce the sulfonamide group. The reaction conditions typically include moderate temperatures and pressures to ensure efficient conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Difluoroethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may involve reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Sulfonic acids or sulfonate esters.
Reduction: Amines or other reduced derivatives.
Substitution: Halogenated or functionalized ethane derivatives.
Aplicaciones Científicas De Investigación
1,1-Difluoroethanesulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonamide groups into target molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or enzyme inhibition properties.
Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1-Difluoroethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can act as a competitive inhibitor of enzymes that utilize similar substrates, thereby affecting biochemical pathways. The fluorine atoms may also enhance the compound’s stability and reactivity, contributing to its overall effects.
Comparación Con Compuestos Similares
1,1-Difluoroethane: A related compound with similar fluorine substitution but lacking the sulfonamide group.
Ethanesulfonamide: Similar structure but without the fluorine atoms.
Uniqueness: 1,1-Difluoroethanesulfonamide is unique due to the combination of fluorine atoms and the sulfonamide group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
1821384-86-4 |
|---|---|
Fórmula molecular |
C2H5F2NO2S |
Peso molecular |
145.13 g/mol |
Nombre IUPAC |
1,1-difluoroethanesulfonamide |
InChI |
InChI=1S/C2H5F2NO2S/c1-2(3,4)8(5,6)7/h1H3,(H2,5,6,7) |
Clave InChI |
MFTFOJVDERPKEG-UHFFFAOYSA-N |
SMILES canónico |
CC(F)(F)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


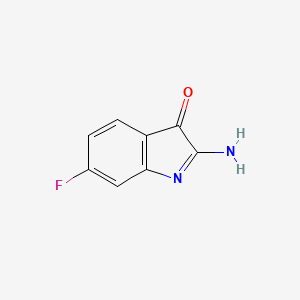
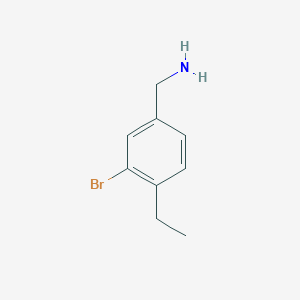
![N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1Z,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide;hydrochloride](/img/structure/B13116923.png)
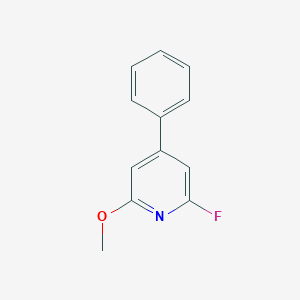
![Methyl 3-bromofuro[2,3-c]pyridine-5-carboxylate](/img/structure/B13116936.png)
![tert-butyl N-[2-[7-[(2-methylphenyl)methyl]-8-oxo-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-11-yl]ethyl]carbamate](/img/structure/B13116939.png)
![(5-Chloropyrazolo[1,5-A]pyridin-2-YL)methanamine](/img/structure/B13116943.png)
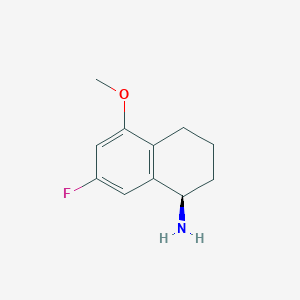

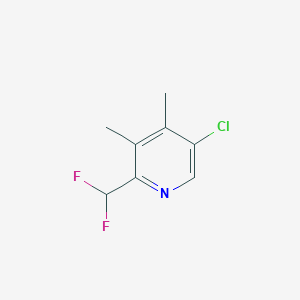
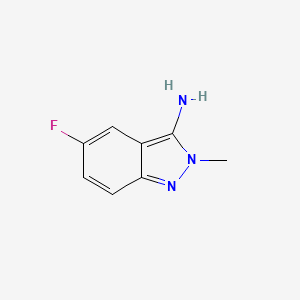
![3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B13116989.png)
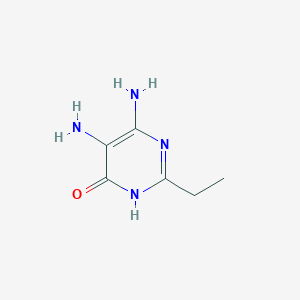
![azanium;azane;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphoryl] phosphate](/img/structure/B13117007.png)
